molecular formula C10H9NO3 B2743968 methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate CAS No. 14750-15-3

methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Cat. No.: B2743968
CAS No.: 14750-15-3
M. Wt: 191.186
InChI Key: UISRSSRLHUXCQX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate is a bicyclic heterocyclic compound featuring an indole scaffold with a ketone group at position 2 and a methyl ester substituent at position 3 (Figure 1). Its molecular formula is reported as C${10}$H$9$NO$_3$ (calculated molecular weight: 191.19 g/mol), though conflicting data in lists a molecular weight of 185.27 g/mol, possibly due to a derivative or typographical error [10].

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydroindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)8-6-4-2-3-5-7(6)11-9(8)12/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISRSSRLHUXCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14750-15-3
Record name methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can have enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate has been studied for its potential therapeutic properties:

  • Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the compound's activity against leukemia cell lines (K562, U937, HL60, Jurkat, and U266), revealing that specific derivatives showed IC50 values comparable to established anticancer drugs .
  • Neuroprotective Properties : Compounds derived from this compound have been synthesized and tested for neuroprotective effects. These derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Fluorescence Imaging

The compound is also significant in the field of fluorescence imaging:

  • Cell Membrane Penetration : Studies indicate that analogs of this compound can penetrate cell membranes effectively. This property allows them to be used as fluorescent probes for imaging intracellular structures .
  • Photophysical Properties : The compound exhibits strong fluorescence with high quantum yields, making it suitable for applications in biological imaging. The ability to fine-tune its photophysical properties through structural modifications enhances its utility in research .

Material Science

This compound is utilized in the development of advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : The compound's fluorescent properties are being explored for use in OLEDs. Its ability to emit light efficiently makes it a candidate for enhancing the performance of these devices .

Table 1: Cytotoxic Activity of Methyl 2-Oxo-2,3-Dihydro-1H-Indole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AK5628
Compound BHL6010
Compound CJurkat12

Table 2: Photophysical Properties of Fluorescent Analogs

Analog Nameλ_abs (nm)λ_em (nm)Quantum Yield (%)Reference
Analog X38249642
Analog Y33548092

Case Study 1: Anticancer Activity

In a recent study, a series of methyl 2-oxo-2,3-dihydro-1H-indole derivatives were synthesized and tested against leukemia cell lines. The results indicated that certain compounds exhibited potent anticancer activity with IC50 values comparable to standard chemotherapeutics. This highlights the potential of these derivatives in developing new cancer therapies .

Case Study 2: Fluorescent Probes

Another investigation focused on the synthesis of fluorescent probes based on methyl 2-oxo-2,3-dihydro-1H-indole derivatives. These probes demonstrated excellent membrane permeability and were used to stain specific organelles within cells. The study concluded that these compounds could serve as valuable tools for cellular imaging and tracking biological processes in real-time .

Mechanism of Action

The mechanism of action of methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it useful in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate but differ in substituent positions, ester groups, or additional functional groups.

Substituted Indole Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Applications References
Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate C${12}$H${13}$NO$_3$ 219.24 Methyl at N1 and C3 Alkylation with MeI in THF Intermediate in drug synthesis
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate C${12}$H${13}$NO$_3$ 219.24 Dimethyl at C3, ester at C6 Not explicitly detailed High-purity chemical reagent
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate C${11}$H${11}$NO$_3$ 205.21 Methyl at C3, ester at C6 Commercial synthesis (AK Scientific) Research chemical
Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-...* C${22}$H${27}$N$3$O$6$ 478.20 Complex substituents, ethyl ester Asymmetric [3+2] cycloaddition Chiral intermediate in organic synthesis

*Abbreviated name; full name in .

Key Observations:
  • Ester Position : Moving the ester group from C3 (parent compound) to C6 () modifies electronic properties and solubility .

β-Carboline and Pyridoindole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method References
Methyl 1-methyl-β-carboline-3-carboxylate C${14}$H${12}$N$2$O$2$ 240.26 β-Carboline core, methyl at N1 Oxidation of tetrahydro-β-carboline with KMnO$_4$
Nintedanib (Drug: Ofev®) C${31}$H${33}$N$5$O$4$ 539.63 Complex indole-pyrrole hybrid Multi-step synthesis
Key Observations:
  • Biological Relevance : β-Carboline derivatives () exhibit neuroactivity, while nintedanib () is a clinically approved tyrosine kinase inhibitor for idiopathic pulmonary fibrosis .
  • Structural Complexity : Nintedanib’s extended structure underscores the role of indole-carboxylate motifs in drug design .

Spectroscopic Data

  • 1H NMR : Parent compound (unreported in evidence) vs. methyl 1-methyl-β-carboline-3-carboxylate (δ 2.85–11.62 ppm, DMSO-d$_6$) .
  • Chromatography : Chiralpak IA column used for enantiomer separation () .

Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate (commonly referred to as methyl indole-3-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety, which is known for its role in various biological systems. Its chemical formula is C10H9NO3, and it features a carboxylate group that enhances its solubility and bioavailability.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound has been evaluated for its antiproliferative activity using the MTS assay. The results indicate that it exhibits significant cytotoxicity against several human leukemia cell lines:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
K562817 (A6730)
HL60125.5 (A6730)
Jurkat63.5 (A6730)
U937>50>50
U266>50>50

The compound demonstrated comparable activity to the reference drug A6730 in K562 and Jurkat cell lines but was less effective against HL60 cells .

Antimicrobial Activity

Methyl indole-3-carboxylate has also been investigated for its antimicrobial properties. It has shown promising results against various bacterial strains:

Bacteria MIC (mg/mL) Activity Level
Staphylococcus aureus0.015Good
Escherichia coli0.011Moderate
Bacillus cereus0.015Good
Pseudomonas aeruginosa0.030Moderate

These findings suggest that this compound possesses significant antibacterial activity, outperforming several conventional antibiotics .

The mechanisms underlying the biological activities of methyl indole derivatives often involve interaction with specific cellular pathways:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
  • Antimicrobial Action : Its efficacy against bacteria may be attributed to the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of methyl indole derivatives:

  • Case Study on Leukemia Treatment : A study involving a new derivative showed that it effectively reduced tumor growth in K562 xenograft models, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical trials demonstrated that formulations containing methyl indole derivatives exhibited enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting their utility in treating infections caused by multidrug-resistant organisms.

Q & A

Q. How should researchers design stability studies for this compound under storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via LC-MS, identifying hydrolytic or oxidative byproducts (e.g., free carboxylic acids). Store samples in amber vials under nitrogen at –20°C to prolong shelf life .

Q. What catalytic systems enhance the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Palladium catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) promote Suzuki-Miyaura couplings at the indole 4- or 6-positions. Solvent polarity (e.g., DMF vs. toluene) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) fine-tune regioselectivity. In situ ¹⁹F NMR tracks fluorinated intermediates when using aryl halides .

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